4-(2-Fluoro-4-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJDMOSYBBFLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683264 | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-62-4 | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Fluoro 4 Methylphenyl Benzoic Acid and Analogous Biaryl Systems
Established Chemical Synthesis Pathways
Cross-Coupling Reactions for Biaryl Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for constructing biaryl linkages due to their mild reaction conditions and high functional group tolerance. numberanalytics.com
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. It typically involves the reaction of an aryl boronic acid with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. numberanalytics.commdpi.com For the synthesis of 4-(2-fluoro-4-methylphenyl)benzoic acid, this would involve coupling a derivative of 4-bromobenzoic acid with (2-fluoro-4-methylphenyl)boronic acid.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex are coupled, regenerating the palladium(0) catalyst and forming the biaryl product.
The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency. numberanalytics.com Palladium catalysts with phosphine (B1218219) ligands are commonly employed. researchgate.net
Interactive Table: Common Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | CsF | t-BuOH mit.edu |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water |
While the Suzuki-Miyaura coupling is prevalent, other metal-catalyzed reactions are also effective for biaryl synthesis.
Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance. numberanalytics.com The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. youtube.com The Negishi coupling is versatile, allowing for the formation of bonds between various hybridized carbon atoms. wikipedia.org A range of nickel catalysts, such as Ni(PPh₃)₄ and Ni(acac)₂, can be utilized. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. orgsyn.org However, the toxicity of tin compounds is a significant drawback. numberanalytics.com Advances in ligand design, such as bulky, electron-rich phosphines, have allowed for milder reaction conditions and an expanded substrate scope, including the use of aryl chlorides. orgsyn.org
Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide or triflate with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.orgpearson.com While not a direct route to simple biaryls, it is a powerful tool for creating more complex unsaturated systems and can be adapted for intramolecular cyclizations to form ring systems. wikipedia.orgjk-sci.com The reaction tolerates a variety of functional groups, although aryl chlorides can be slow to react. jk-sci.com
Friedel-Crafts Acylation Reactions for Benzoic Acid Derivatives
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. nih.gov This reaction typically employs a carboxylic acid chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride. nih.govgoogle.com To synthesize a benzoic acid derivative, this would be followed by oxidation of the introduced alkyl group.
A patented method for synthesizing 4-fluoro-2-methylbenzoic acid utilizes a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride in the presence of anhydrous aluminum trichloride. google.com The resulting ketone is then hydrolyzed under basic conditions to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, which are then separated. google.com
Interactive Table: Common Lewis Acids and Solvents for Friedel-Crafts Acylation
| Lewis Acid Catalyst | Solvent |
|---|---|
| Anhydrous Aluminum Trichloride | 1,2-Dichloroethane google.com |
| Anhydrous Zinc Chloride | Dichloromethane google.com |
| Boron Trifluoride | Carbon Disulfide google.com |
Recent advancements have shown that strong Brønsted acids like trifluoromethanesulfonic acid can also catalyze Friedel-Crafts acylations, sometimes with amides or esters as the acylating agent. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) is another pathway to form C-C bonds, particularly for biaryl synthesis. This reaction typically occurs when an aryl halide with electron-withdrawing groups is treated with a potent nucleophile. libretexts.org The electron-withdrawing groups stabilize the intermediate Meisenheimer complex, facilitating the substitution. libretexts.org
While less common for the direct synthesis of simple biaryls like this compound, SNAr can be a powerful tool for constructing highly functionalized systems. sci-hub.se For instance, a transition-metal-free synthesis of functionalized biaryls has been developed using a cascade of reactions initiated by a nucleophilic aromatic substitution. sci-hub.se
Grignard Reagent Mediated Synthesis
Grignard reagents (R-Mg-X) are highly reactive organometallic compounds that are excellent carbon nucleophiles. leah4sci.commasterorganicchemistry.com They are commonly used to form new carbon-carbon bonds by reacting with various electrophiles. masterorganicchemistry.com
One potential route to this compound using a Grignard reagent would involve the reaction of a Grignard reagent derived from a halide of one of the aromatic rings (e.g., 4-bromobenzoic acid derivative) with an appropriate electrophile on the other ring. A more direct application is the carboxylation of a Grignard reagent. For example, the Grignard reagent of 4-bromo-(2-fluoro-4-methylphenyl) could be reacted with carbon dioxide (CO₂) to form the corresponding carboxylic acid after an acidic workup. masterorganicchemistry.com
It's important to note that Grignard reagents are strong bases and are incompatible with acidic protons, such as those in carboxylic acids and water. masterorganicchemistry.com Therefore, any carboxylic acid functionality must be protected during the Grignard reaction. leah4sci.com
Oxidation of Alkylbenzene Precursors to Carboxylic Acids
A prevalent strategy for the introduction of a carboxylic acid moiety onto an aromatic ring is the oxidation of a benzylic alkyl group. In the context of synthesizing this compound, a plausible precursor is 4-(2-fluoro-4-methylphenyl)toluene (also known as 2'-fluoro-4,4'-dimethylbiphenyl). This intermediate would first be synthesized, typically via a Suzuki-Miyaura cross-coupling reaction, and then one of the methyl groups would be selectively oxidized to a carboxylic acid.
The oxidation of the methyl group on the toluene-derived ring of the biphenyl (B1667301) system is a critical step. Strong oxidizing agents are generally required for this transformation. Common reagents for the oxidation of alkylbenzenes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid. The reaction with potassium permanganate is often carried out in a basic aqueous solution, followed by acidification to yield the carboxylic acid. The general transformation is depicted below:
General Reaction Scheme: Formation of Precursor via Suzuki Coupling: (2-Fluoro-4-methylphenyl)boronic acid + 4-Bromotoluene → 4-(2-Fluoro-4-methylphenyl)toluene
Oxidation to Final Product: 4-(2-Fluoro-4-methylphenyl)toluene + Oxidizing Agent → this compound
Various methods have been developed for the selective oxidation of methylarenes to their corresponding carboxylic acids under milder and more environmentally benign conditions. These include catalytic systems using transition metals. For instance, a chromium(III)-catalyzed aerobic oxidation of methylarenes in water has been shown to be highly efficient. rsc.org This method utilizes oxygen as the primary oxidant and potassium persulfate (K₂S₂O₈) as a co-oxidant, offering a greener alternative to traditional stoichiometric oxidants. rsc.org Other approaches involve the use of cobalt catalysts in the presence of radical initiators or photo-oxidation methods. organic-chemistry.org
Reaction Conditions and Optimization Strategies
Role of Catalysts and Ligands in Reaction Efficiency and Selectivity
For the initial synthesis of the biaryl precursor, 4-(2-fluoro-4-methylphenyl)toluene, a Suzuki-Miyaura cross-coupling reaction is a common and efficient method. The choice of catalyst and ligand is crucial for the success of this reaction.
Palladium Catalysts: Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings. libretexts.org Catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. The efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is heavily influenced by the ligand coordinated to the palladium center. libretexts.org
Ligands: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and enhance its reactivity. Ligands like triphenylphosphine (B44618) (PPh₃) are standard, but more specialized ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have been shown to exhibit high activity, even for challenging substrates or at low catalyst loadings. researchgate.net The choice of ligand can impact reaction rates, yields, and the tolerance of various functional groups.
In the subsequent oxidation step, the selection of a catalyst is critical for achieving high selectivity and yield. While strong, non-catalytic oxidants like potassium permanganate are effective, catalytic methods are often preferred for their milder conditions and reduced waste. organic-chemistry.org
Chromium Catalysts: As mentioned, chromium(III) salts can effectively catalyze the aerobic oxidation of methylarenes to carboxylic acids in an aqueous medium. rsc.org
Cobalt Catalysts: Cobalt(II) salts, in conjunction with an initiator like N-hydroxyphthalimide (NHPI) or a bromide source, can catalyze the aerobic oxidation of methylarenes. organic-chemistry.orgresearchgate.net
The following table summarizes some catalyst-ligand systems used in Suzuki-Miyaura reactions for the formation of biaryl compounds.
| Catalyst Precursor | Ligand | Typical Substrates | Reference |
| Pd(OAc)₂ | SPhos | Aryl chlorides, bromides | researchgate.net |
| PdCl₂ | None (in PEG) | Aryl halides | psu.edu |
| Pd/C | None | Aryl iodides, bromides | researchgate.net |
| Fullerene-supported PdCl₂ | None | Aryl bromides | researchgate.net |
Influence of Solvent Systems on Reaction Progression
The solvent plays a multifaceted role in both the Suzuki coupling and the oxidation steps, influencing solubility, reaction rates, and in some cases, catalyst stability and selectivity.
Suzuki-Miyaura Coupling: A variety of solvents can be used for Suzuki reactions. Often, a mixture of an organic solvent and an aqueous base solution is employed. Common organic solvents include toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. The use of polar aprotic solvents like dimethylformamide (DMF) can also be effective. researchgate.net More environmentally friendly approaches have utilized water or polyethylene (B3416737) glycol (PEG) as the reaction medium. psu.eduresearchgate.net
Oxidation: For oxidations using traditional reagents like KMnO₄, a mixture of water and an organic co-solvent such as t-butanol or pyridine (B92270) is often used to ensure the solubility of the organic substrate. Newer catalytic methods have been developed to work in more sustainable solvents, including water. rsc.org
Temperature, Pressure, and Reaction Time Optimization
The optimization of physical parameters is essential for maximizing yield and minimizing side reactions.
Temperature: Suzuki-Miyaura reactions are often conducted at elevated temperatures, typically ranging from 80°C to 120°C, to ensure a reasonable reaction rate. researchgate.net Microwave-assisted Suzuki couplings can significantly reduce reaction times by rapidly heating the reaction mixture. psu.edu The temperature for the oxidation step can vary widely depending on the oxidant. Reactions with KMnO₄ may be run at elevated temperatures for extended periods, while some modern catalytic oxidations can proceed at lower temperatures. organic-chemistry.orggoogle.com
Pressure: Most Suzuki and oxidation reactions are carried out at atmospheric pressure. However, in cases where a gaseous reagent like oxygen is used for catalytic oxidation, the pressure can be a key parameter to optimize.
Reaction Time: Reaction times can range from a few minutes for microwave-assisted reactions to several hours or even days for less reactive substrates or milder reaction conditions. psu.edu Progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Chiral Synthesis Approaches for Enantiomerically Pure Forms (if applicable)
The target molecule, this compound, is not chiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiral synthesis approaches are not applicable for the preparation of this specific compound. Chiral synthesis would be relevant for biaryl compounds that exhibit atropisomerism, where rotation around the single bond connecting the two aryl rings is restricted, leading to non-superimposable mirror images. This is typically observed in ortho-substituted biaryls with bulky substituents that hinder free rotation. In the case of this compound, the substituents are not sufficiently bulky to induce atropisomerism.
Chemical Transformations and Derivatization of 4 2 Fluoro 4 Methylphenyl Benzoic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, enabling the creation of numerous derivatives through established synthetic protocols.
Esterification Reactions for Ester Derivatives
Esterification of 4-(2-fluoro-4-methylphenyl)benzoic acid can be achieved through various methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the formation of methyl 2-(4-methylphenyl)benzoate has been reported with high yields. google.com While specific examples for the title compound are not detailed in the provided results, the general principles of esterification are widely applicable.
A process for preparing C1-6 alkyl esters of 2-(4-methylphenyl)benzoic acid involves reacting a sulfonic derivative with a 4-methylphenylzinc halide, which can then be saponified to the corresponding acid. google.com This highlights an indirect route to esters that could be adapted for this compound.
| Reactant | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol), Acid Catalyst | Methyl 4-(2-fluoro-4-methylphenyl)benzoate | Standard Fischer esterification conditions. |
| 2-(4-methylphenyl)benzoic acid derivative | 4-methylphenylzinc halide | 2-(4-methylphenyl)benzoic acid C1-6 alkyl esters | A process involving an organometallic coupling reaction. google.com |
Amidation Reactions (e.g., via Acyl Chlorides, Thionyl Chloride Mediated Processes)
The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.
For example, the reaction of a benzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), yields the acyl chloride. researchgate.net This intermediate is usually not isolated and is reacted in situ with the desired amine. This method is highly efficient for forming the amide bond.
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |
|---|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(2-Fluoro-4-methylphenyl)benzoyl chloride | Amine (R-NH₂) | N-substituted 4-(2-fluoro-4-methylphenyl)benzamide |
Reduction to Aldehydes and Alcohols
The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids all the way to primary alcohols. youtube.com The reaction typically requires an initial reduction step followed by an acidic workup to protonate the resulting alkoxide. youtube.com
Selective reduction to the aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. However, specialized methods and reagents can achieve this transformation.
| Starting Material | Reagent | Product | Product Type |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) followed by H₃O⁺ | (4-(2-Fluoro-4-methylphenyl)phenyl)methanol | Primary Alcohol |
Formation of Acyl Halides and Anhydrides
As mentioned in the context of amidation, acyl halides, particularly acyl chlorides, are important reactive intermediates. They are readily synthesized from carboxylic acids using reagents like thionyl chloride or oxalyl chloride. researchgate.net Acyl fluorides are also gaining attention due to their unique reactivity and stability compared to other acyl halides. beilstein-journals.org They can be synthesized directly from carboxylic acids using specialized deoxyfluorinating reagents. beilstein-journals.org
Acid anhydrides can be formed by reacting two equivalents of the carboxylic acid with a dehydrating agent or by reacting an acyl chloride with a carboxylate salt.
| Starting Material | Reagent | Product | Product Type |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 4-(2-Fluoro-4-methylphenyl)benzoyl chloride | Acyl Chloride |
| This compound | Deoxyfluorinating agent | 4-(2-Fluoro-4-methylphenyl)benzoyl fluoride | Acyl Fluoride |
Modifications and Functionalization on the 2-Fluoro-4-methylphenyl Ring System
The aromatic rings of this compound are also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. pitt.edumasterorganicchemistry.com In the case of this compound, the directing effects of the existing substituents (fluoro, methyl, and the benzoic acid group) will influence the position of the incoming electrophile.
Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. youtube.com The regioselectivity will be determined by the combined directing effects of the substituents.
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The nitro group can subsequently be reduced to an amino group, providing a route to further derivatives. youtube.com
The positions of substitution will be influenced by the activating/deactivating and ortho-, para-, or meta-directing nature of the groups already present on the ring. etonbio.com The fluorine atom is a deactivating but ortho-, para-director, while the methyl group is an activating ortho-, para-director. The benzoic acid group is a deactivating meta-director. The outcome of an EAS reaction will depend on which ring is more activated and the interplay of these electronic and steric effects.
| Reaction Type | Reagents | Potential Product | General Principle |
|---|---|---|---|
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogenated derivative of this compound | Introduction of a halogen atom onto the aromatic ring. libretexts.org |
| Nitration | HNO₃/H₂SO₄ | Nitrinated derivative of this compound | Introduction of a nitro group onto the aromatic ring. libretexts.org |
Reactions at the Benzylic Methyl Group (e.g., Oxidation, Halogenation)
The methyl group attached to the fluorinated phenyl ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to reaction than those of a typical alkyl group. ucalgary.calibretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical that forms during these reactions. chemistrysteps.comlibretexts.org
Oxidation: The benzylic methyl group can be readily oxidized to a carboxylic acid group using strong oxidizing agents. chemistrysteps.com Reagents such as hot acidic potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can effect this transformation. khanacademy.orglibretexts.org This reaction converts the starting material into 4-(4-carboxy-2-fluorophenyl)benzoic acid, a dicarboxylic acid derivative. It is noteworthy that even longer alkyl side-chains on a benzene (B151609) ring are typically cleaved and oxidized down to a single carboxyl group under these conditions. libretexts.orgchemistrysteps.com The reaction requires at least one hydrogen atom to be present on the benzylic carbon; fully substituted benzylic positions are resistant to this type of oxidation. libretexts.orglibretexts.org
Halogenation: The benzylic position can undergo free-radical halogenation. ucalgary.ca This is typically achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator or light, which selectively brominates the benzylic position. chemistrysteps.comlibretexts.org Direct halogenation with Cl₂ or Br₂ can also be accomplished under UV light or at high temperatures. libretexts.orgambeed.com This reaction proceeds via a radical mechanism, where the stability of the intermediate benzyl (B1604629) radical is a key driving force. chemistrysteps.com The resulting product, 4-(4-(bromomethyl)-2-fluorophenyl)benzoic acid, contains a reactive benzyl halide moiety that can be used for further nucleophilic substitution reactions. ucalgary.ca
Table 1: Potential Reactions at the Benzylic Methyl Group
| Reaction Type | Reagent(s) | Product |
| Oxidation | Potassium permanganate (KMnO₄), heat, acid | 4-(4-carboxy-2-fluorophenyl)benzoic acid |
| Oxidation | Sodium dichromate (Na₂Cr₂O₇), H₂SO₄, heat | 4-(4-carboxy-2-fluorophenyl)benzoic acid |
| Bromination | N-Bromosuccinimide (NBS), light/initiator | 4-(4-(bromomethyl)-2-fluorophenyl)benzoic acid |
| Chlorination | Chlorine (Cl₂), UV light | 4-(4-(chloromethyl)-2-fluorophenyl)benzoic acid |
Synthesis of Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazone derivatives are a significant class of compounds, and their synthesis from carboxylic acids is a well-established process. nih.gov The transformation of this compound into these derivatives typically involves a two-step sequence.
First, the carboxylic acid is converted into the corresponding carbohydrazide. This is generally achieved by reacting the benzoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). google.com Often, the reaction is facilitated by first converting the carboxylic acid to its methyl or ethyl ester, which then readily reacts with hydrazine hydrate, sometimes under reflux conditions in a solvent like methanol (B129727) or ethanol, to yield the hydrazide. google.comnih.gov This produces 4-(2-Fluoro-4-methylphenyl)benzohydrazide.
In the second step, the newly formed benzohydrazide (B10538) is condensed with various aldehydes or ketones. nih.gov This reaction, typically carried out in an alcohol solvent and sometimes with a catalytic amount of acid, forms the N-acylhydrazone (also known as a hydrazide-hydrazone) via the formation of a C=N double bond. nih.govmdpi.com The reaction is versatile, allowing for the introduction of a wide array of substituents based on the choice of the carbonyl compound. nih.govnih.gov
Table 2: Exemplary Synthesis of Hydrazide-Hydrazone Derivatives
| Carbonyl Reactant | Resulting Hydrazide-Hydrazone Product Name |
| Benzaldehyde | (E)-N'-(benzylidene)-4-(2-fluoro-4-methylphenyl)benzohydrazide |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-4-(2-fluoro-4-methylphenyl)benzohydrazide |
| 4-Hydroxybenzaldehyde | (E)-4-(2-fluoro-4-methylphenyl)-N'-(4-hydroxybenzylidene)benzohydrazide |
| Acetone | 4-(2-fluoro-4-methylphenyl)-N'-(propan-2-ylidene)benzohydrazide |
Incorporation into Complex Molecular Architectures
The bifunctional nature of this compound makes it an attractive scaffold for constructing more complex molecules, including macrocycles and bioconjugates.
Macrocycles are large ring structures that are of significant interest in fields like host-guest chemistry and drug discovery. The synthesis of these structures often relies on building blocks that have two reactive points allowing for cyclization. This compound possesses two distinct reactive sites: the carboxylic acid group and the benzylic methyl group.
The carboxylic acid can be used in esterification or amidation reactions to form one part of the macrocyclic ring. The methyl group can be functionalized, for example, through halogenation to a bromomethyl group as described previously (Section 3.2.2). nih.gov This creates an electrophilic center suitable for reaction with a nucleophile to close the ring. For instance, a long-chain molecule with terminal alcohol and amine groups could be reacted first with the acid chloride of 4-(4-(bromomethyl)-2-fluorophenyl)benzoic acid, followed by an intramolecular cyclization reaction to form the macrocycle. The rigid biphenyl (B1667301) core of the parent molecule can serve to pre-organize appended chains, facilitating the cyclization process.
The ability to conjugate small molecules to biomolecules or other synthetic units is crucial for developing probes, diagnostics, and targeted therapeutics. The carboxylic acid function of this compound is the most direct handle for conjugation. It can be activated (e.g., to an acid chloride or an active ester) and reacted with nucleophiles such as amines or alcohols on another molecule to form stable amide or ester linkages. This is a common strategy for labeling proteins or linking to pharmacophores. nih.gov
Alternatively, the benzylic methyl group can be modified to provide an orthogonal reactive site. After conversion to a benzylic bromide, it can be attached to thiol-containing molecules (like cysteine residues in proteins) or other nucleophiles. This dual reactivity allows for the molecule to act as a linker, connecting two different molecular entities, one via the carboxyl group and the other via the functionalized methyl group.
Mechanistic Studies and Elucidation of Reaction Pathways for 4 2 Fluoro 4 Methylphenyl Benzoic Acid Synthesis and Transformations
Kinetic Analysis of Reaction Rates and Orders
Detailed kinetic studies specific to the synthesis of 4-(2-fluoro-4-methylphenyl)benzoic acid are not extensively documented in public literature. However, the kinetic analysis of analogous cross-coupling reactions provides a framework for understanding its formation. The rate of reaction is typically monitored by tracking the depletion of reactants and the emergence of the product over time. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for this purpose, allowing for the quantification of component concentrations at various time intervals. google.com
For a typical Suzuki or Negishi cross-coupling reaction, the reaction rate is dependent on the concentrations of the aryl halide, the organoboron or organozinc compound, and the palladium catalyst. The reaction order with respect to each component is determined experimentally by systematically varying its initial concentration while keeping others constant and observing the effect on the initial reaction rate. In many palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reactants and conditions, but it is often found to be the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step. A study on the esterification of benzoic acid, for instance, determined the reaction to be first order with respect to the acid, showcasing how kinetic regularities are established. dnu.dp.ua
Table 1: Parameters in Kinetic Analysis of a Hypothetical Cross-Coupling Reaction
| Parameter | Method of Determination | Typical Observation |
| Reactant Concentration | HPLC, GC, NMR Spectroscopy | Decrease over time |
| Product Concentration | HPLC, GC, NMR Spectroscopy | Increase over time |
| Reaction Order | Method of Initial Rates | Often first-order in aryl halide and catalyst |
| Rate Constant (k) | Graphical analysis (e.g., ln[A] vs. time) | Temperature-dependent (Arrhenius equation) |
| Activation Energy (Ea) | Arrhenius plot (ln k vs. 1/T) | Energy barrier for the rate-determining step |
Proposed Reaction Mechanisms
The synthesis of this compound is most plausibly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction (using a boronic acid derivative) or the Negishi reaction (using an organozinc derivative). google.com The general mechanism involves a catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.
The catalytic cycle for the formation of this compound from appropriate precursors (e.g., 4-carboxyphenylboronic acid and 1-fluoro-2-halo-5-methylbenzene) can be described in three fundamental steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands. The aryl halide (e.g., an iodinated or brominated derivative of 2-fluoro-4-methylbenzene) reacts with the Pd(0) complex, cleaving the carbon-halogen bond and oxidizing the palladium to a Pd(II) species. This forms a square planar organopalladium(II) halide intermediate.
Transmetalation: The organometallic coupling partner (e.g., 4-carboxyphenylboronic acid, activated by a base, or a 4-carboxyphenylzinc halide) transfers its organic group to the Pd(II) complex. The halide or other leaving group on the palladium is replaced by the 4-carboxyphenyl group, resulting in a diarylpalladium(II) intermediate. This step regenerates the metal salt of the coupling partner (e.g., borate (B1201080) salt or zinc halide).
Reductive Elimination: This is the final, product-forming step. The two organic groups (the 2-fluoro-4-methylphenyl and the 4-carboxyphenyl moieties) on the diarylpalladium(II) intermediate couple to form the new carbon-carbon bond of the target biaryl product. This process reduces the palladium back to its Pd(0) oxidation state, which is then ready to re-enter the catalytic cycle.
This catalytic pathway is highly efficient, allowing for the synthesis to proceed with only a small amount of the palladium catalyst. mdpi.com
The key intermediates in the proposed cross-coupling mechanism are organometallic complexes of palladium. Unlike reactions involving carbocations or radical cations, the transformations occur on the metal center.
Pd(0)L₂ (Active Catalyst): The active catalytic species is a coordinatively unsaturated 14-electron Pd(0) complex, where 'L' represents a ligand, typically a phosphine.
Ar-Pd(II)-(X)L₂ (Oxidative Addition Product): This is a stable 16-electron Pd(II) complex formed after the addition of the aryl halide (Ar-X). For the synthesis of the target molecule, this would be a (2-fluoro-4-methylphenyl)palladium(II) halide complex.
Ar-Pd(II)-Ar'L₂ (Diaryl Intermediate): Formed after transmetalation, this key intermediate contains both aryl groups bound to the Pd(II) center. Its formation is crucial for the final C-C bond formation. The synthesis of related anthranilic acid derivatives via Ullmann or Buchwald-Hartwig reactions also proceeds through well-defined organometallic (copper or palladium) intermediates. nih.govnih.gov
The identification and characterization of these transient species are challenging but can be achieved under specific conditions using techniques like ³¹P NMR spectroscopy to monitor the phosphorus ligands, as well as mass spectrometry and X-ray crystallography for stable analogues. nih.govresearchgate.net
Transition states are ephemeral, high-energy structures that cannot be isolated. Their characterization relies heavily on computational chemistry, particularly Density Functional Theory (DFT) calculations. researchgate.net For the proposed synthesis of this compound, DFT studies on analogous systems help to:
Calculate the activation energy barriers for each elementary step (oxidative addition, transmetalation, reductive elimination).
Determine the geometry of the transition state structures.
For example, calculations can model the three-centered transition state of oxidative addition or the concerted process of reductive elimination, providing insights into the electronic and steric demands of these steps.
Influence of Electronic and Steric Effects of Substituents on Reactivity and Selectivity
The substituents on both aromatic rings—the fluoro, methyl, and carboxylic acid groups—exert significant electronic and steric influences that are critical to the reaction's outcome.
Electronic Effects: The fluorine atom and the carboxylic acid group are electron-withdrawing, which generally accelerates the oxidative addition step by making the aryl halide more electrophilic. Conversely, the electron-donating methyl group can slightly decelerate this step on its ring. During reductive elimination, electron-withdrawing groups can hinder the final bond formation, while electron-donating groups may facilitate it. A balance of these effects is necessary for an efficient catalytic cycle.
Steric Effects: The ortho-positioning of the fluorine atom on one ring and the methyl group on the other creates significant steric hindrance around the forming biaryl bond. This steric clash can slow down the reductive elimination step, which requires the two aryl groups to come into close proximity. In some cases, severe steric hindrance can prevent the reaction or lead to the formation of side products. The choice of a bulky or non-bulky phosphine ligand on the palladium catalyst is often a critical parameter used to modulate these steric interactions and improve selectivity. researchgate.net
Investigation of Competing Side Reactions and Degradation Pathways
Several competing reactions can lower the yield of the desired product and complicate purification. Understanding these pathways is essential for process optimization.
Homocoupling: A common side reaction is the coupling of two identical molecules of the starting materials. This can lead to the formation of 4,4'-dimethyl-2,2'-difluorobiphenyl (from the halide) or biphenyl-4,4'-dicarboxylic acid (from the boronic acid). This is often more prevalent at higher temperatures or catalyst loadings.
Dehalogenation/Protodeborylation: The aryl halide can be reduced to an arene (2-fluorotoluene), or the organoboron compound can be protonated to yield benzoic acid. This is often caused by trace amounts of water or other protic sources in the reaction mixture.
Isomer Formation: In syntheses starting from precursors like m-fluorotoluene, Friedel-Crafts acylation can lead to a mixture of isomers. For example, acylation of m-fluorotoluene can produce both the desired 4-fluoro-2-methylphenyl ketone and the undesired 2-fluoro-4-methylphenyl ketone isomer, which would need to be separated in a subsequent step. google.com
Catalyst Degradation: The palladium catalyst can precipitate as palladium black, an inactive form of the metal, especially at high temperatures or if the ligand stabilization is poor. This leads to a loss of catalytic activity and an incomplete reaction. mdpi.com
Table 2: Potential Side Reactions and Products
| Side Reaction | Reactants Involved | Side Product(s) |
| Homocoupling | 1-Fluoro-2-halo-5-methylbenzene | 4,4'-Dimethyl-2,2'-difluorobiphenyl |
| Homocoupling | 4-Carboxyphenylboronic acid | Biphenyl-4,4'-dicarboxylic acid |
| Dehalogenation | 1-Fluoro-2-halo-5-methylbenzene | 2-Fluorotoluene |
| Protodeborylation | 4-Carboxyphenylboronic acid | Benzoic acid |
| Isomerization | Precursors like m-fluorotoluene | 2-Fluoro-4-methylbenzoic acid derivatives |
By carefully controlling reaction parameters such as temperature, solvent, base, ligand, and the purity of reactants, these competing pathways can be minimized, leading to a more selective and high-yielding synthesis of this compound.
Spectroscopic and Computational Structural Analysis of 4 2 Fluoro 4 Methylphenyl Benzoic Acid and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic vibrational modes.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 4-(2-Fluoro-4-methylphenyl)benzoic acid, the FTIR spectrum is dominated by characteristic vibrations of the carboxylic acid and substituted benzene (B151609) rings.
The carboxylic acid group gives rise to several distinct bands. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. mdpi.com The carbonyl (C=O) stretching vibration appears as a very strong, sharp band, generally in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. mdpi.com The spectrum also includes C-O stretching and O-H in-plane bending vibrations, often coupled, which are found in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions.
Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹. mdpi.com The C=C stretching vibrations within the two phenyl rings produce a series of bands in the 1450-1600 cm⁻¹ region. The presence of a C-F bond is indicated by a strong stretching vibration typically found in the 1100-1250 cm⁻¹ range. The C-H bending vibrations of the methyl group are also identifiable. researchgate.net Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H stretch (Methyl) | 2850-2970 | Medium |
| C=O stretch (Carboxylic acid) | 1680-1710 | Very Strong |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong |
| C-O stretch / O-H bend (Carboxylic acid) | 1210-1440 | Strong |
| C-F stretch | 1100-1250 | Strong |
| Aromatic C-H out-of-plane bend | 700-900 | Strong |
Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is sensitive to polar bond vibrations, Raman spectroscopy is more sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum provides valuable information about the carbon skeleton.
The symmetric C=C stretching vibrations of the phenyl rings, which may be weak in the FTIR spectrum, often produce strong signals in the Raman spectrum in the 1580-1620 cm⁻¹ range. The "ring breathing" mode, a symmetric vibration of the entire benzene ring, typically gives a sharp and intense band around 1000 cm⁻¹. Vibrations associated with the C-C bond linking the two phenyl rings are also more readily observed with Raman spectroscopy. In contrast, the highly polar O-H and C=O vibrations of the carboxylic acid group, which are very strong in FTIR, tend to be weaker in the Raman spectrum. mdpi.comactascientific.com
For an unambiguous assignment of the observed vibrational bands in the FTIR and Raman spectra, a Potential Energy Distribution (PED) analysis is often performed. nih.gov This computational method, typically carried out using Density Functional Theory (DFT), calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. mdpi.comsci-hub.se
A PED analysis for this compound would allow for the precise assignment of complex vibrations where multiple functional groups are in motion simultaneously. For instance, it can differentiate between the various C=C stretching modes of the two distinct phenyl rings and identify mixing between C-H bending and C-C stretching vibrations. researchgate.net This level of detail is crucial for confirming the molecular structure and understanding the intramolecular forces.
Table 2: Illustrative Potential Energy Distribution (PED) for Key Modes of this compound
| Calculated Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) Contribution (%) |
|---|---|---|
| 3580 | ν(O-H) | ν(O-H) 100% |
| 3105 | ν(C-H) aromatic | ν(C-H) 98% |
| 1725 | ν(C=O) | ν(C=O) 85%, ν(C-C) 10% |
| 1610 | ν(C=C) aromatic | ν(C=C) 70%, δ(C-C-H) 20% |
| 1255 | ν(C-F) | ν(C-F) 65%, ν(C-C) 25% |
| 1005 | Ring Breathing | Ring Breathing 80%, ν(C-CH₃) 15% |
Note: This table is illustrative, based on typical results for similar compounds. Actual values require specific DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum of this compound would show several distinct signals. The carboxylic acid proton (-COOH) is expected to be the most downfield signal, appearing as a broad singlet typically above 12 ppm. rsc.org The aromatic region (7.0-8.2 ppm) would be complex due to the presence of seven protons on two different rings with various couplings. The protons on the benzoic acid ring would likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the 2-fluoro-4-methylphenyl ring would show more complex splitting due to both proton-proton and proton-fluorine couplings. The methyl (-CH₃) protons would appear as a sharp singlet in the upfield region, around 2.3-2.5 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum would display 14 distinct signals for the 14 carbon atoms in the molecule, assuming no accidental overlap. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 167-172 ppm. rsc.orgrsc.org The aromatic carbons resonate in the 115-165 ppm range. The carbon directly bonded to the fluorine atom (C-F) would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected (typically shifted downfield). The carbon atoms bonded to the electron-withdrawing carboxylic acid group and the other phenyl ring would also be shifted downfield, while the methyl-substituted carbon would be shifted slightly upfield. The methyl carbon itself would give a signal in the upfield region, around 20-22 ppm. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -COOH | > 12 (broad s) | 167-172 |
| Aromatic C-H (Benzoic acid ring) | 7.9-8.2 (d) | 128-133 |
| Aromatic C-H (Fluoro-methyl ring) | 7.0-7.5 (m) | 115-135 |
| Aromatic C (quaternary) | - | 125-145 |
| Aromatic C-F (quaternary) | - | 158-164 (d, large ¹JCF) |
| -CH₃ | ~2.4 (s) | 20-22 |
Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on analogous structures.
While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within each of the two aromatic rings, confirming their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments for all C-H groups.
Correlations from protons on one ring to carbons on the other, confirming the C-C link between the two phenyl moieties.
Correlations from the methyl protons to the carbons within their own ring, confirming the position of the methyl group.
Correlations from the protons on the benzoic acid ring to the carbonyl carbon, confirming the position of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It can provide information about the preferred conformation or relative orientation (dihedral angle) of the two phenyl rings.
Table 4: Expected Key 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Purpose and Expected Key Correlations |
|---|---|
| COSY | Confirms ¹H-¹H spin systems within each aromatic ring. |
| HSQC | Correlates aromatic C-H protons to their directly attached carbons. Correlates methyl protons to the methyl carbon. |
| HMBC | Confirms connectivity between the two rings via correlations from protons on one ring to the quaternary carbon of the other. Confirms substituent positions. |
| NOESY | Reveals through-space proximity between protons on the two different rings, providing insight into the torsional angle between them. |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as its positional isomer 3-Fluoro-4-methylbenzoic acid, provides valuable insights into the expected molecular geometry, conformation, and intermolecular interactions.
Analysis of Molecular Geometry and Conformation
The molecular structure of substituted biphenyls is largely defined by the dihedral angle between the two phenyl rings. This torsion is a result of the balance between the steric hindrance of the ortho substituents and the electronic effects that favor planarity for extended π-conjugation. In this compound, the fluorine atom at the ortho position of one ring is expected to induce a significant twist relative to the benzoic acid moiety.
For comparison, the crystal structure of 3-Fluoro-4-methylbenzoic acid reveals a nearly planar molecule, with a dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group. researchgate.net However, in biphenyl (B1667301) systems, the inter-ring dihedral angle is typically much larger. For instance, in 4-Fluoro-2-(phenylamino)benzoic acid, the dihedral angles between the aromatic rings are 55.63(5)° and 52.65(5)° for the two independent molecules in the asymmetric unit. nih.gov This significant twist is a common feature in ortho-substituted biphenyls. It is therefore highly probable that this compound also adopts a non-planar conformation in the solid state.
Table 1: Comparison of Dihedral Angles in Related Benzoic Acid Derivatives
| Compound | Dihedral Angle between Rings (°) | Reference |
| 3-Fluoro-4-methylbenzoic acid | 6.2 (1) | researchgate.net |
| 4-Fluoro-2-(phenylamino)benzoic acid (Molecule A) | 55.63 (5) | nih.gov |
| 4-Fluoro-2-(phenylamino)benzoic acid (Molecule B) | 52.65 (5) | nih.gov |
This table is interactive. You can sort and filter the data.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be dominated by strong hydrogen bonds formed by the carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers through O-H···O hydrogen bonds, creating a robust supramolecular synthon. This is observed in the crystal structure of 3-Fluoro-4-methylbenzoic acid, where pairs of molecules are linked into dimers around centers of inversion. researchgate.net
C-H···O and C-H···F interactions: These weak hydrogen bonds are common in organic crystals and contribute to the stability of the three-dimensional network.
Halogen bonding: The fluorine atom could potentially act as a halogen bond acceptor, though this is less common for fluorine compared to heavier halogens.
π-π stacking: The aromatic rings may engage in π-π stacking interactions, although the non-planar nature of the molecule might favor offset or edge-to-face arrangements over parallel stacking.
In the structure of 4-Fluoro-2-(phenylamino)benzoic acid, the molecules are linked by pairwise O-H···O hydrogen bonds to form acid-acid dimers, and weak C-H···F interactions further connect these dimers. nih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.
For a molecule like this compound, the Hirshfeld surface would likely reveal prominent red spots on the dnorm map corresponding to the O-H···O hydrogen bonds of the carboxylic acid dimer. Other significant interactions, such as C-H···F and C-H···O contacts, would also be visible as distinct features on the surface.
The two-dimensional fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of the different types of intermolecular contacts. For related fluorinated and methylated phenyl derivatives, the fingerprint plots typically show that H···H contacts account for the largest proportion of the surface area. nih.govnih.govresearchgate.net For example, in (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, the contributions of different contacts are: F···H/H···F (36.6%), F···F (13.6%), O···H/H···O (4.6%), and H···H (5.7%). nih.gov A similar distribution, with a significant contribution from H···F/F···H contacts, would be expected for this compound.
Energy Frameworks Analysis for Lattice Energetics
Energy frameworks analysis, often performed in conjunction with Hirshfeld surface analysis, provides a visual representation of the energetic landscape of a crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors and depicts them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy.
Quantum Chemical Calculations and Theoretical Studies
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of molecules. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
For this compound, DFT calculations would be invaluable for:
Geometry Optimization: Determining the most stable conformation of the molecule, including the dihedral angle between the phenyl rings and the orientation of the carboxylic acid group.
Electronic Structure: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Comparative DFT studies on biphenyl-4-carboxylic acid have shown how substituents influence these properties. researchgate.net The presence of the fluorine atom and the methyl group in this compound would have competing electronic effects, which could be elucidated through DFT calculations. These theoretical studies are essential for understanding the structure-property relationships in this class of compounds, especially in the absence of experimental single-crystal X-ray data. nih.govrsc.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. uni-muenchen.denih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing molecular reactivity and stability. A small energy gap suggests that the molecule can be easily polarized and is generally associated with high chemical reactivity and low kinetic stability. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity.
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Biphenyl Carboxylic Acid Derivative Data based on a computational study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -6.0814 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.7466 |
| Energy Gap | ΔE | 4.3347 |
| Ionization Potential | I | 6.0814 |
| Electron Affinity | A | 1.7466 |
| Electronegativity | χ | 3.9140 |
| Chemical Hardness | η | 2.1673 |
| Chemical Softness | S | 0.2307 |
| Electrophilicity Index | ω | 3.5340 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions.
For this compound, the MEP surface would reveal distinct reactive zones:
Negative Regions: The most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs. This makes the carbonyl oxygen a primary site for electrophilic attack and hydrogen bonding interactions. nih.gov
Positive Regions: The most positive potential is anticipated to be around the hydroxyl hydrogen of the carboxylic acid group, making it the most likely site for deprotonation and nucleophilic attack. nih.gov The hydrogen atoms on the aromatic rings also exhibit a lesser positive potential.
Aromatic Rings: The fluorine atom, being highly electronegative, would create a region of negative potential, while also influencing the electron density of the adjacent phenyl ring through inductive and resonance effects.
In a study of a different benzoic acid derivative, MEP analysis showed positive potential values near N-H bonds promoting hydrogen bond formation, and negative values near carbonyl oxygen atoms, confirming their role as hydrogen bond acceptors. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed insight into the Lewis structure of a molecule, including intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. uni-muenchen.dematerialsciencejournal.org This method analyzes interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction. materialsciencejournal.org
For this compound, key intramolecular interactions would include:
n → π Interactions:* Delocalization of lone pairs (n) from the oxygen and fluorine atoms into the antibonding π* orbitals of the aromatic rings. For instance, the interaction between the lone pair of the carbonyl oxygen and the π* orbital of the C-C bond in the ring is a significant stabilizing factor.
n → σ Interactions:* Interactions involving lone pairs and antibonding sigma (σ*) orbitals.
Studies on related salicylanilide (B1680751) derivatives show significant stabilization energies from the delocalization of lone pairs on oxygen atoms to the antibonding π* orbitals of the phenyl ring (e.g., n(O) → π*(C-C)). materialsciencejournal.org These interactions are crucial for understanding the molecule's electronic structure and charge distribution.
Table 2: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Interactions in a Related Aromatic Carboxylic Acid Structure Data is illustrative of interactions expected in substituted aromatic acids.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π (C1-C2) | π* (C3-C4) | 20.5 |
| n2 (O1) | π* (C7=O2) | 28.7 |
| n1 (F) | π* (C-C)ring | 5.2 |
| n2 (O2) | σ* (C-C)ring | 2.5 |
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry, particularly DFT methods, allows for the accurate prediction of spectroscopic data, which can aid in the interpretation of experimental results. researchgate.net
Vibrational Frequencies: Theoretical calculations of vibrational frequencies (FT-IR and Raman) are essential for assigning specific vibrational modes to the observed spectral bands. researchgate.net For this compound, key vibrational modes include the C=O stretching of the carboxylic acid, the O-H stretching, C-F stretching, and various C-H and C-C stretching and bending modes of the aromatic rings. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), typically show good correlation with experimental frequencies after applying a standard scaling factor. nih.govresearchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Biphenyl Carboxylic Acid Analogue Based on DFT/B3LYP calculations for similar structures. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |
| O-H Stretch | -COOH | ~3550 |
| C-H Stretch (Aromatic) | Ar-H | ~3100 - 3000 |
| C=O Stretch | -COOH | ~1720 - 1680 |
| C=C Stretch (Aromatic) | Ar-C=C | ~1600 - 1450 |
| C-F Stretch | Ar-F | ~1250 - 1100 |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts are valuable for assigning experimental signals and understanding the electronic environment of the nuclei. In this compound, the chemical shifts would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carboxylic acid proton is expected to appear significantly downfield. ¹³C NMR would show distinct signals for the carboxyl carbon, the carbon attached to fluorine, and other aromatic carbons. Experimental ¹H and ¹³C NMR data for biphenyl-4-carboxylic acid show characteristic signals for the aromatic protons and carbons. rsc.orgchemicalbook.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Values are estimates based on data from analogous structures like biphenyl-4-carboxylic acid and fluorinated benzoic acids. rsc.orgchemicalbook.comresearchgate.net
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | -COOH | 12.5 - 13.5 |
| ¹H | Aromatic | 7.2 - 8.2 |
| ¹H | -CH₃ | ~2.4 |
| ¹³C | -COOH | ~167 |
| ¹³C | Aromatic (C-F) | ~160 - 165 (with JC-F coupling) |
| ¹³C | Aromatic | 115 - 145 |
| ¹³C | -CH₃ | ~21 |
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO properties. ijastems.org Molecules with large dipole moments, extended π-conjugation, and strong intramolecular charge transfer (ICT) characteristics often exhibit significant NLO responses.
Computational methods like DFT can reliably predict NLO properties. For this compound, the presence of an electron-donating group (methyl) and an electron-withdrawing group (carboxyl, fluorine) on the conjugated biphenyl system suggests potential for intramolecular charge transfer, which could lead to a notable NLO response. Calculations on similar molecules like cinnoline-4-carboxylic acid have been performed to evaluate their NLO potential. ijastems.org
Table 5: Representative Calculated NLO Properties for an Aromatic Carboxylic Acid Data based on a computational study of cinnoline-4-carboxylic acid using B3LYP/6-311++G(d,p). ijastems.org
| Parameter | Symbol | Value (esu) |
| Dipole Moment | µ | 3.51 Debye |
| Mean Polarizability | ⟨α⟩ | 1.59 x 10-23 |
| First Hyperpolarizability | βtot | 4.88 x 10-30 |
Conformational Analysis and Energy Landscapes
The conformational flexibility of biphenyl derivatives is primarily defined by the torsion or dihedral angle between the two aromatic rings. This rotation is subject to steric hindrance from substituents, particularly those at the ortho positions. nih.gov For this compound, the key conformational parameters are the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group relative to its attached ring.
Ring-Ring Conformation: The presence of the fluorine atom at the ortho position (C2) of one ring introduces significant steric repulsion, forcing the two rings into a non-planar (twisted) conformation. Crystal structures of related ortho-substituted biphenyls confirm that the dihedral angle is typically between 40° and 60° to minimize steric clash. nih.gov A computational study on 2-fluorobenzoic acid has highlighted the influence of ortho-substituents on conformation. mdpi.com
Carboxylic Acid Conformation: The carboxylic acid group itself can adopt different conformations relative to the phenyl ring. While a planar arrangement is often favored to maximize conjugation, steric hindrance from ortho substituents can cause it to twist out of the plane. mdpi.com
A detailed conformational analysis involves calculating the potential energy surface by rotating the C-C bond connecting the two rings. This reveals the energy barriers to rotation and identifies the most stable, low-energy conformers. In related biphenyl systems, the energy barrier for inter-ring rotation is influenced by the size and nature of the ortho substituents. nih.gov For 4-fluoro-2-(phenylamino)benzoic acid, crystal structure analysis revealed dihedral angles between the rings of 52.65° and 55.63° in two independent molecules. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The primary application of 4-(2-Fluoro-4-methylphenyl)benzoic acid is as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. shreemlifesciences.com The biphenyl (B1667301) scaffold is a common feature in many biologically active compounds. For instance, the related compound 2-(4-Methylphenyl)benzoic acid serves as a key intermediate in the production of "Sartans," a class of angiotensin II receptor antagonists used as antihypertensive drugs. google.com
The synthesis of substituted biphenyl carboxylic acids often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid. wikipedia.orgorganic-chemistry.org For example, a molecule like this compound can be synthesized by coupling a suitably substituted bromobenzoic acid with a corresponding fluoromethylphenylboronic acid. researchgate.net The versatility of the Suzuki reaction allows for the creation of a wide array of substituted biphenyls by varying the coupling partners. acs.orgresearchgate.net
The carboxylic acid group on the molecule is also a versatile functional handle. It can be readily converted into other functional groups such as esters, amides, or acid chlorides, further expanding its utility in multi-step syntheses. wikipedia.orgjeeadv.ac.in For example, biphenyl carboxylic acid derivatives have been designed and synthesized as potential anticancer agents. ajgreenchem.com The specific fluorine and methyl substitutions on this compound can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient, potentially improving metabolic stability or target binding affinity. acs.orgnih.gov
| Precursor Type | Reaction Type | Resulting Complex Molecule Class | Potential Application | Reference |
|---|---|---|---|---|
| 2-(4-Methylphenyl)benzoic acid | Multi-step synthesis | Sartans | Antihypertensive | google.com |
| Substituted Biphenyl Carboxylic Acids | Suzuki Coupling / Amidation | Novel Heterocycles | Anticancer Agents | ajgreenchem.com |
| 4-Bromo-2-methylbenzoate / 4-Methylaniline | Buchwald-Hartwig Coupling / Hydrolysis | N-Aryl Anthranilic Acid Derivatives | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | nih.gov |
| 2-Bromo-4-fluorobenzoic acid / Aniline | Ullmann Reaction | N-Phenylanthranilic Acid Derivatives | Anti-inflammatory Agents | nih.gov |
Precursor for Specialty Chemicals (e.g., Dyes, Fragrances)
By structural analogy, fluorinated benzoic acid derivatives are recognized as precursors in the synthesis of specialty chemicals, including dyes. uc.pt The aromatic rings and the reactive carboxylic acid group are foundational elements for building larger, conjugated systems that characterize many organic dyes. The presence and position of substituents like fluorine and methyl groups can be used to fine-tune the electronic properties of the chromophore, thereby influencing the color and stability of the final dye.
While direct evidence for the use of this compound in fragrance synthesis is not prominent, benzoic acid and its esters are fundamental components in the fragrance industry. wikipedia.org The specific substitutions on the biphenyl structure could lead to novel fragrances with unique scent profiles, though this application is less common than its role in pharmaceuticals or materials science.
Development of Self-Assembly Monolayer Materials and Organic Light-Emitting Devices (based on structural analogy)
The rigid biphenyl structure of this compound, combined with its functional groups, makes it an interesting candidate for applications in materials science, particularly by structural analogy to similar compounds. Fluorinated carboxylic acids have been identified as potent building blocks for creating bimolecular self-assembled monolayers (SAMs). rsc.org Fluorination can enhance the ability of the carboxylic acid to act as a hydrogen bond donor, facilitating the formation of well-ordered bimolecular networks on surfaces. rsc.org The defined structure of this compound could allow for precise control over the orientation and packing of molecules in a monolayer, which is critical for tailoring surface properties like wettability and adhesion.
Integration into Polymer and Macromolecular Structures
The carboxylic acid functionality allows this compound to be integrated into macromolecular structures. Benzoic acid and its derivatives can be used as monomers or co-monomers in polymerization reactions. For example, poly(benzoic acid) can be synthesized and subsequently converted to poly(p-phenylene), a highly stable polymer. google.com Benzoic acid can also participate in multicomponent polymerizations, such as the Passerini reaction, to create functional polyesters and polyamides. researchgate.net
Furthermore, benzoic acid can act as an organocatalyst for ring-opening polymerizations, demonstrating its role not just as a building block but also as a reaction mediator. acs.org Research has also shown that benzoic acid molecules can be incorporated as guests within the crystalline cavities of other polymers, such as syndiotactic polystyrene, which can segregate the molecules and prevent aggregation. mdpi.com The introduction of fluorinated building blocks, like this compound, into polymer chains is a key strategy for developing advanced polymers with specific electronic properties for applications in organic electronics. nih.govnih.gov
Design and Synthesis of Ligands for Catalysis or Coordination Chemistry
The structure of this compound is well-suited for its use as a ligand in catalysis and coordination chemistry. The carboxylic acid group can coordinate to metal centers, while the biphenyl backbone provides a rigid and sterically defined framework. Biphenyl dicarboxylate linkers, which are structurally related, are used to construct coordination polymers and metal-organic frameworks (MOFs). acs.org These materials can exhibit interesting properties, including catalytic activity in reactions like the Henry reaction. acs.org
The carboxylic acid group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds. nih.gov While the molecule itself is often synthesized using a palladium catalyst, its structure makes it a candidate for a ligand in other catalytic systems. The combination of a hard carboxylate donor and a tunable biphenyl scaffold allows for the design of ligands for a variety of metal-catalyzed transformations.
| Catalytic System | Metal Center | Role of Ligand | Example Reaction | Reference |
|---|---|---|---|---|
| Coordination Polymers / MOFs | Zn(II), etc. | Structural linker, creates active sites | Henry Reaction | acs.org |
| C-H Activation | Pd(II) | Directing group for regioselectivity | Intermolecular Arylation | nih.gov |
| Cross-Coupling Reactions | Pd(0), Ni(0) | Stabilize metal center, influence reactivity | Suzuki-Miyaura Coupling | researchgate.net |
Future Research Directions and Emerging Opportunities
Development of Greener and More Sustainable Synthetic Protocols
The traditional synthesis of biaryl compounds, including 4-(2-fluoro-4-methylphenyl)benzoic acid, often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While effective, these methods can involve costly and toxic catalysts, as well as organic solvents that pose environmental concerns. Future research is increasingly focused on developing "greener" and more sustainable synthetic alternatives.
One promising avenue is the use of water as a solvent, which is non-flammable, non-toxic, and inexpensive. Research into aqueous Suzuki coupling reactions has shown promise for the synthesis of other biaryl compounds and could be adapted for this compound. Additionally, the development of recyclable nanocatalysts, such as palladium supported on lanthanum phosphate, offers a path to reducing heavy metal waste and improving the cost-effectiveness of the synthesis.
Another area of active research is the exploration of catalyst-free or metal-free coupling reactions. These methods would further enhance the sustainability of biaryl synthesis by eliminating the need for transition metal catalysts altogether. The investigation of decarbonylative coupling reactions, where carboxylic acids are used as arylating reagents, also presents a novel and sustainable approach to forming the biaryl bond central to the structure of this compound.
Exploration of Novel Derivatization Pathways and Reactivity Patterns
The functional groups present in this compound—the carboxylic acid, the fluorine atom, and the methyl group—offer multiple sites for derivatization, allowing for the synthesis of a diverse library of new compounds with potentially unique properties. Future research will likely focus on exploring novel reactions to modify these functional groups.
The carboxylic acid moiety is a prime target for derivatization. Standard esterification and amidation reactions can be employed to create a wide range of esters and amides. More advanced derivatizations could involve converting the carboxylic acid to other functional groups, such as alcohols, aldehydes, or even heterocyclic rings, thereby significantly expanding the chemical space accessible from this starting material.
The fluorine and methyl substituents on the phenyl ring also influence the reactivity of the molecule. The electron-withdrawing nature of the fluorine atom affects the acidity of the carboxylic acid and the electron density of the aromatic ring, which in turn influences its susceptibility to further substitution reactions. Understanding these electronic effects is crucial for predicting and controlling the outcomes of derivatization reactions. Future studies will likely investigate how these substituents can be leveraged to direct further functionalization of the aromatic rings.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, these techniques offer powerful methods for predicting its properties and guiding the design of new derivatives with desired characteristics.
Predictive Modeling of Physicochemical Properties: Machine learning models can be trained on existing data to predict a wide range of properties for new, unsynthesized molecules. For this compound and its potential derivatives, these models could predict properties such as:
Solubility
Acidity (pKa)
Reactivity
Potential biological activity
By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the most promising predicted properties, saving significant time and resources.
Data Table: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| pKa | ~3.5 - 4.0 | Correlation with substituted benzoic acids |
| LogP | 3.5 - 4.5 | Fragment-based prediction |
Note: These are estimated values based on the properties of similar compounds and would require experimental validation.
Material Design and Simulation: The rigid, planar structure of biaryl compounds makes them interesting candidates for materials science applications, particularly in the field of liquid crystals. Computational simulations, such as Density Functional Theory (DFT), can be used to model the molecular geometry, electronic structure, and intermolecular interactions of this compound. This information is critical for predicting its potential to form liquid crystalline phases and for designing new derivatives with tailored mesomorphic properties.
Potential for Tailored Applications in Emerging Technologies
The unique combination of a rigid biaryl core, a polar carboxylic acid group, and a fluorine substituent makes this compound a promising scaffold for the development of materials with applications in emerging technologies.
Liquid Crystals: The elongated, rod-like shape of many biaryl compounds is a key characteristic of molecules that form liquid crystal phases. By modifying the structure of this compound, for example, by adding long alkyl chains, it may be possible to induce liquid crystalline behavior. Such materials could find applications in:
Displays: In liquid crystal displays (LCDs), the orientation of the liquid crystal molecules is controlled by an electric field to modulate light transmission.
Sensors: The properties of liquid crystals can be sensitive to external stimuli such as temperature, pressure, and the presence of chemical analytes, making them useful as sensing elements.
Smart Windows: Liquid crystal-based smart windows can change their transparency in response to an applied voltage, allowing for control over the amount of light and heat entering a building.
Organic Electronics: Biaryl compounds are also of interest in the field of organic electronics due to their ability to transport charge. The π-conjugated system of the two phenyl rings in this compound could potentially be exploited in devices such as:
Organic Light-Emitting Diodes (OLEDs): As host materials or as components of charge-transporting layers.
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Further research into the synthesis of polymers and oligomers based on the this compound scaffold could lead to new materials with optimized electronic properties for these applications.
Q & A
Q. Key Conditions :
- Temperature control (e.g., 45–80°C for coupling reactions).
- Solvent selection (toluene for coupling, THF for reductions).
- Purification via HPLC or silica column chromatography .
Advanced: How can reaction parameters be optimized to enhance purity and yield?
Answer:
Optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency. Ligand choice (e.g., SPhos) enhances regioselectivity .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates but may require rigorous drying to avoid side reactions.
- Stepwise purification : Intermediate isolation via flash chromatography reduces impurities before final oxidation .
- Reaction monitoring : TLC or in-situ NMR tracks progress, minimizing over-oxidation or decomposition .
Q. Data Example :
| Step | Reagent/Condition | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Demethylation | BBr₃ in DCM, -78°C → RT | 57–70% | >95% | |
| Oxidation | KMnO₄, H₂SO₄, 80°C | 65–82% | 90–98% |
Basic: What analytical techniques confirm structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, fluorine-induced splitting in aromatic protons (δ 7.2–8.1 ppm) and methyl group signals (δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M-H]⁻ at m/z 246.23 for C₁₄H₁₁FO₃) .
- Elemental Analysis : Matches calculated vs. observed C/H/F/O ratios (±0.3%).
- HPLC : Retention time consistency and peak symmetry assess purity .
Advanced: How do fluorine and methyl substituents influence electronic properties and bioactivity?
Answer:
- Electronic Effects :
- Fluorine’s electronegativity withdraws electron density, polarizing the aromatic ring and enhancing electrophilic substitution reactivity .
- Methyl groups donate electrons via hyperconjugation, increasing hydrophobicity and steric bulk, which affects binding pocket interactions .
- Biological Interactions :
Q. Example :
| Substituent | Target Protein (e.g., COX-2) | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| -F | Active site | -8.2 ± 0.3 | |
| -CH₃ | Hydrophobic pocket | -7.6 ± 0.4 |
Advanced: How to resolve contradictions in reported biological activities?
Answer:
Methodological approaches include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HeLa, HEK293) to account for cell-type specificity .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions.
- Structural analogs : Compare activity of derivatives (e.g., 3-fluoro vs. 4-fluoro isomers) to isolate substituent contributions .
- Molecular docking : Simulate binding modes with proteins (e.g., COX-2, EGFR) to rationalize potency variations .
Case Study :
Discrepancies in anti-inflammatory activity (IC₅₀ = 5–50 µM) were resolved by standardizing assay conditions (e.g., LPS-induced TNF-α in macrophages vs. COX-2 inhibition) .
Basic: What are the primary applications in medicinal chemistry?
Answer:
- Drug intermediate : Serves as a scaffold for NSAIDs and kinase inhibitors due to its rigid aromatic core .
- Pharmacophore optimization : The carboxylic acid group enables salt formation (e.g., sodium salts for solubility), while fluorine enhances target affinity .
Advanced: How to design derivatives for specific therapeutic targets?
Answer:
- Fragment-based design : Attach sulfonamide or amide groups to the benzoic acid for protease inhibition (e.g., MMP-9) .
- Bioisosteric replacement : Substitute -COOH with tetrazole to maintain acidity while improving bioavailability .
- Prodrug strategies : Esterify -COOH with pivaloyloxymethyl groups for enhanced oral absorption .
Q. Example Derivatives :
| Derivative | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Methyl ester analog | Inflammatory cytokines | 12 µM | |
| Sulfonamide conjugate | Carbonic anhydrase IX | 8 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
